A Comprehensive Technical Guide to Boc-Tyr(2-Br-Z)-OH for Advanced Research
A Comprehensive Technical Guide to Boc-Tyr(2-Br-Z)-OH for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of the physical properties, synthesis, and applications of N-α-tert-Butoxycarbonyl-O-(2-bromobenzyloxycarbonyl)-L-tyrosine, commonly referred to as Boc-Tyr(2-Br-Z)-OH. This specialized amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), particularly in the development of complex peptides for therapeutic and research applications.
Core Physical and Chemical Properties
Boc-Tyr(2-Br-Z)-OH is a white to off-white powder. Its chemical structure incorporates the temporary Boc protecting group on the α-amino group and the 2-bromobenzyloxycarbonyl (2-Br-Z) group for the semi-permanent protection of the tyrosine side chain's hydroxyl group. This strategic protection is essential for directing peptide bond formation and preventing unwanted side reactions during synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₂₄BrNO₇ | [1] |
| Molecular Weight | 494.35 g/mol | |
| CAS Number | 47689-67-8 | [1] |
| Appearance | White to off-white powder | |
| Melting Point | ~120 °C | |
| Optical Rotation | [α]D²⁰ = 8 ± 2° (c=1 in MeOH) | |
| Purity | ≥ 99% (HPLC) | |
| Storage | 0 - 8 °C |
Strategic Application in Peptide Synthesis
Boc-Tyr(2-Br-Z)-OH is a key reagent in Boc-chemistry-based solid-phase peptide synthesis. The Boc group provides temporary protection of the α-amino group and is readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA). The 2-Br-Z group, on the other hand, offers more robust, semi-permanent protection of the tyrosine side chain. This orthogonality is crucial for the stepwise assembly of the peptide chain. The 2-Br-Z group is stable to the acidic conditions used for Boc deprotection but can be cleaved under stronger acidic conditions, such as with hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), during the final cleavage of the peptide from the resin.
The incorporation of Boc-Tyr(2-Br-Z)-OH into peptide sequences is instrumental in various research areas, including:
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Drug Development: Its use allows for the precise synthesis of peptide-based therapeutics with enhanced efficacy and specificity.
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Neuroscience Research: It aids in the creation of peptides that can be used to study neurotransmitter activity and the role of tyrosine derivatives in brain function.
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Bioconjugation: This compound is valuable in processes that link biomolecules to therapeutic agents or imaging probes.
Experimental Protocols
Synthesis of Boc-Tyr(2-Br-Z)-OH: A Representative Two-Step Approach
The synthesis of Boc-Tyr(2-Br-Z)-OH can be conceptualized as a two-part process: first, the protection of the α-amino group of L-tyrosine with a Boc group, followed by the protection of the phenolic hydroxyl group with the 2-bromobenzyl (2-Br-Z) group.
Part 1: Synthesis of N-α-Boc-L-tyrosine (Boc-Tyr-OH)
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Dissolution: Dissolve L-tyrosine in a suitable solvent system, such as a mixture of dioxane and water.
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Alkalinization: Add a base, for example, sodium hydroxide or potassium hydroxide, to create an alkaline environment.
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Boc Protection: Introduce di-tert-butyl dicarbonate ((Boc)₂O) to the solution in batches while maintaining the alkaline pH. Allow the reaction to proceed at room temperature with stirring.
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Work-up and Extraction: After the reaction is complete, perform an extraction with an organic solvent like petroleum ether to remove impurities. Acidify the aqueous layer to a pH of approximately 3 using a dilute acid such as hydrochloric acid.
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Isolation: Extract the product, Boc-Tyr-OH, using an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Part 2: Synthesis of Boc-Tyr(2-Br-Z)-OH
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Dissolution: Dissolve the synthesized Boc-Tyr-OH in a suitable solvent, such as methanol.
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Deprotonation: Add a base, for instance, sodium methoxide solution, to deprotonate the phenolic hydroxyl group.
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Alkylation: Add 2-bromobenzyl bromide to the reaction mixture.
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Reaction: Heat the reaction mixture (e.g., to 40°C) and stir for several hours.
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Monitoring and Isolation: Monitor the reaction progress using a technique like high-performance liquid chromatography (HPLC). Upon completion, the desired product, Boc-Tyr(2-Br-Z)-OH, can be isolated and purified.
Purification and Characterization
Purification:
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Column Chromatography: The crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to separate the desired product from any unreacted starting materials or byproducts.
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Recrystallization: Further purification can be achieved by recrystallization from an appropriate solvent pair, such as ethyl acetate and hexane.
Characterization:
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High-Performance Liquid Chromatography (HPLC): An analytical reversed-phase HPLC method can be developed to assess the purity of the final compound. A typical system might involve a C18 column with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure of Boc-Tyr(2-Br-Z)-OH. The spectra would show characteristic signals for the protons and carbons of the Boc group, the tyrosine backbone, and the 2-bromobenzyl group.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The expected mass-to-charge ratio ([M+H]⁺) would be approximately 495.1.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis and its application in solid-phase peptide synthesis.
Caption: A simplified workflow for the two-step synthesis of Boc-Tyr(2-Br-Z)-OH.
Caption: A diagram illustrating the key steps in a single cycle of Boc-SPPS.
This technical guide serves as a foundational resource for researchers and professionals engaged in peptide synthesis and drug discovery. The strategic use of Boc-Tyr(2-Br-Z)-OH enables the creation of complex and novel peptide structures with significant potential in various scientific disciplines.
